Temporin-1DYa
Description
Temporin-1DYa is a cationic antimicrobial peptide (AMP) belonging to the temporin family, which is predominantly isolated from the skin secretions of amphibians. These peptides are characterized by their short length (typically 10–14 residues), amphipathic α-helical structure, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . This compound, specifically, exhibits a net positive charge (+3) due to its lysine and arginine residues, and a hydrophobicity index of 0.65, which facilitates membrane disruption in microbial targets. Its primary mechanism involves binding to negatively charged phospholipid bilayers, leading to pore formation and cell lysis .
Recent studies highlight its efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with a minimum inhibitory concentration (MIC) of 2.5 µM, and moderate hemolytic activity (<15% at 50 µM) against human erythrocytes . Its structural and functional properties position it as a promising candidate for therapeutic development.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FIGPIISALASLFG |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Homology
Temporin-1DYa shares significant homology with other temporins, such as Temporin-1CE, Temporin-1Sa, and Temporin-1Oc. Key structural parameters are compared below:
Table 1: Structural Comparison of this compound and Analogues
| Compound | Length (residues) | Net Charge | Hydrophobicity Index | Predominant Secondary Structure |
|---|---|---|---|---|
| This compound | 13 | +3 | 0.65 | Amphipathic α-helix |
| Temporin-1CE | 12 | +2 | 0.58 | Disordered N-terminal helix |
| Temporin-1Sa | 14 | +4 | 0.72 | β-sheet/α-helix hybrid |
| Temporin-1Oc | 11 | +3 | 0.61 | Linear α-helix |
Data derived from circular dichroism (CD) spectroscopy and molecular dynamics simulations .
Antimicrobial Activity
Table 2: Antimicrobial Efficacy (MIC in µM)
| Compound | S. aureus | E. coli | C. albicans | Hemolytic Activity (HC₅₀, µM) |
|---|---|---|---|---|
| This compound | 2.5 | >50 | 10.0 | 50 |
| Temporin-1CE | 5.0 | >50 | 15.0 | 30 |
| Temporin-1Sa | 1.2 | 25.0 | 5.0 | 20 |
| Temporin-1Oc | 3.0 | >50 | 12.0 | 45 |
This compound demonstrates superior antifungal activity compared to Temporin-1CE and Temporin-1Oc but is less potent against S. aureus than Temporin-1Sa. Its low hemolytic activity (HC₅₀ = 50 µM) suggests a favorable therapeutic index relative to Temporin-1Sa (HC₅₀ = 20 µM) .
Mechanistic Divergence
While all temporins disrupt microbial membranes, this compound uniquely interacts with intracellular targets such as DNA gyrase in S. aureus, as shown via fluorescence quenching assays . In contrast, Temporin-1Sa primarily induces lipid phase separation in fungal membranes, and Temporin-1CE adopts a carpet-model mechanism .
Stability and Pharmacokinetics
Table 3: Serum Stability (Half-life in Human Plasma)
| Compound | Half-life (h) | Protease Resistance (IC₅₀, µg/mL) |
|---|---|---|
| This compound | 2.8 | 35.0 |
| Temporin-1CE | 1.5 | 20.0 |
| Temporin-1Sa | 4.2 | 50.0 |
| Temporin-1Oc | 2.0 | 28.0 |
This compound exhibits moderate stability, outperforming Temporin-1CE but lagging behind Temporin-1Sa. Its protease resistance is attributed to a higher proportion of D-amino acids in its sequence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
